![molecular formula C16H17NO5S B2395416 2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid CAS No. 1008003-24-4](/img/structure/B2395416.png)
2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known by its chemical name, Mefenamic acid. Mefenamic acid is used for the treatment of pain, fever, and inflammation. It is a potent analgesic and anti-inflammatory agent that is widely used in the medical field. It is a white crystalline powder that is soluble in ethanol and slightly soluble in water.
Mécanisme D'action
Mefenamic acid exerts its pharmacological effects by inhibiting the activity of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the development of inflammation, pain, and fever. Mefenamic acid inhibits the activity of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to exhibit potent analgesic and anti-inflammatory effects. It has also been found to exhibit antipyretic activity, which means that it can reduce fever. Mefenamic acid is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours. It is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
Mefenamic acid is widely used in laboratory experiments due to its potent analgesic and anti-inflammatory activities. It is also relatively inexpensive and readily available. However, it has some limitations, such as its potential toxicity and the need for careful dosing. Mefenamic acid can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea. It can also cause renal toxicity and should be used with caution in patients with kidney disease.
Orientations Futures
There are several potential future directions for research on Mefenamic acid. One area of interest is the development of new formulations that can improve its bioavailability and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Mefenamic acid and its effects on various physiological systems.
Méthodes De Synthèse
The synthesis of Mefenamic acid involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Mefenamic acid has been extensively studied for its pharmacological properties. It has been found to exhibit potent analgesic and anti-inflammatory activities. It is also known to inhibit the production of prostaglandins, which are known to play a key role in the development of pain, fever, and inflammation. Mefenamic acid has been used in the treatment of various conditions such as menstrual cramps, arthritis, and migraine headaches.
Propriétés
IUPAC Name |
2-[(3-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-8-5-9-14(11-13)23(20,21)17-15(16(18)19)10-12-6-3-2-4-7-12/h2-9,11,15,17H,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMNFLGMZZQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


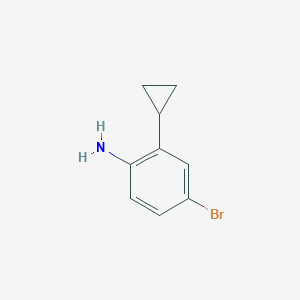
![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
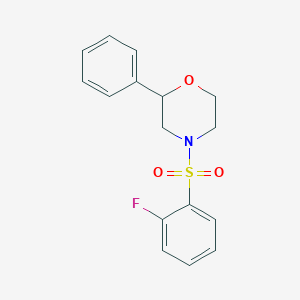
![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)
![N-[(2-chlorophenyl)methyl]-3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide](/img/structure/B2395343.png)
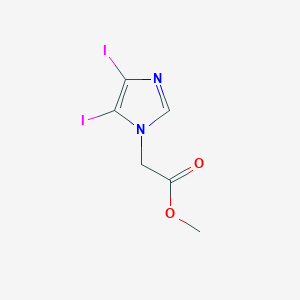
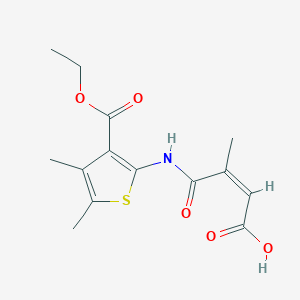
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)
![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)
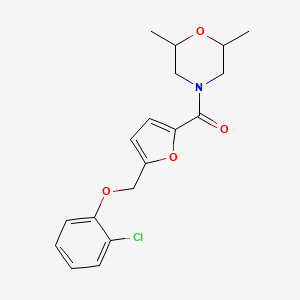
![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)
![N-(1,3-benzothiazol-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2395355.png)
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2395356.png)